Terbium(III) nitrate pentahydrate

Overview

Description

Terbium(III) nitrate pentahydrate is a white hygroscopic salt . It can be used as a dopant or precursor to prepare luminescent phosphors for various applications such as optical ceramics, white light-emitting diodes, and photodynamic therapy .

Synthesis Analysis

Terbium(III) nitrate pentahydrate can be synthesized using the diffusion technique with an equimolar amount of terbium nitrate pentahydrate and BTC (with an excess of pyridine) . Another method involves sonication-assisted synthesis of a new cationic zinc nitrate complex with a tetradentate Schiff base ligand .Molecular Structure Analysis

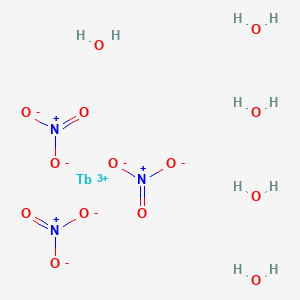

Terbium(III) nitrate pentahydrate has the formula Tb(NO3)3 · 5H2O . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb(NO3)3(H2O)4]·2H2O .Chemical Reactions Analysis

Terbium(III) nitrate pentahydrate is a highly water-soluble crystalline Terbium source for uses compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water and are also oxidizing agents. When mixed with hydrocarbons, nitrate compounds can form a flammable mixture .Physical And Chemical Properties Analysis

Terbium(III) nitrate pentahydrate is a solid form with ≤1500.0 ppm Trace Rare Earth Analysis . It is highly water-soluble and compatible with nitrates and lower (acidic) pH .Scientific Research Applications

-

Fluorescent Probe for Molecular Detection of Ascorbic Acid

- Application Summary : Terbium(III) nitrate pentahydrate is used as a fluorescent probe for the molecular detection of ascorbic acid. The complexation of terbium (III) chelates with 1,10-phenanthroline and ascorbic acid (AA) and the luminescent properties of these complexes were investigated .

- Methods of Application : The influence of pH and solubilization of complexes by micellar solutions of nonionic, cationic, and anionic surfactants on fluorescence was studied. The quenching effect of terbium ion fluorescence was detected upon the introduction of ascorbic acid .

- Results : The quenching effect of the complex with mixed ligands Tb (1,10-phenanthroline)-AA allows for the detection of ascorbic acid with the limit of 7.4 × 10 −5 mol·L −1 .

-

Synthesis of Emission-tunable Luminescent Hydroxyapatite Probe for Bioimaging

-

Preparation of Metal-Organic Frameworks for Green Laser Applications

Safety And Hazards

Future Directions

Terbium(III) nitrate pentahydrate can be used as a precursor to prepare Ce-doped terbium aluminum garnets by the photo-induced method . It can also be used as a dopant to synthesize emission-tunable luminescent hydroxyapatite probe for bioimaging . A starting material to prepare metal-organic frameworks for green laser applications . It can be used to synthesize materials with green emission .

properties

IUPAC Name |

terbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROXJNVUWBEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

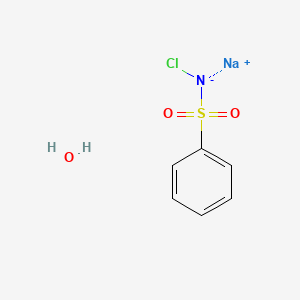

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591614 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(III) nitrate pentahydrate | |

CAS RN |

57584-27-7 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)